1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol
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Overview
Description
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine base attached to a butanetetrol moiety, which is a four-carbon sugar alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through various methods, including the condensation of formamide with glycine or the cyclization of appropriate precursors.
Attachment of the Butanetetrol Moiety: The butanetetrol moiety can be introduced through a glycosylation reaction, where the purine base is reacted with a protected butanetetrol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pH, and solvent choice to maximize yield.
Purification: Using techniques like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the purine base or the butanetetrol moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the purine ring or the butanetetrol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol involves its interaction with biological molecules such as enzymes and nucleic acids. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Interfere with Nucleic Acid Synthesis: As a nucleotide analog, it can be incorporated into DNA or RNA, disrupting their synthesis and function.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with similar structural features.
2-(6-Amino-9H-purin-8-ylsulfanyl)propionic acid: A compound with a similar purine base but different substituents.
6-Amino-9H-purin-8-yl hydrosulfide: A related compound with a sulfur-containing group.
Uniqueness
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol is unique due to its specific combination of a purine base and a butanetetrol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
53176-78-6 |
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Molecular Formula |
C9H13N5O4 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-(6-amino-7H-purin-8-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H13N5O4/c10-7-4-8(12-2-11-7)14-9(13-4)6(18)5(17)3(16)1-15/h2-3,5-6,15-18H,1H2,(H3,10,11,12,13,14) |
InChI Key |
SGOKBFBJWVAHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)C(C(C(CO)O)O)O)N |
Origin of Product |
United States |
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